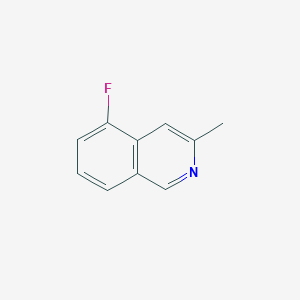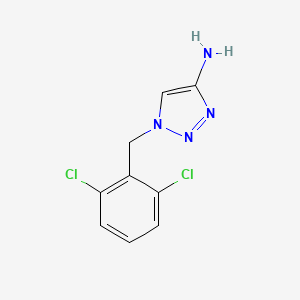
5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloropropyl group and an isopropyl group attached to the triazole ring. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole typically involves the reaction of 3-chloropropylamine with isopropyl isocyanide and an appropriate triazole precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the triazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidation states of the triazole ring .
Applications De Recherche Scientifique
5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with triazole-based structures.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole include other triazole derivatives with different substituents, such as:
- 5-(3-Chloropropyl)-1-methyl-1h-1,2,4-triazole
- 5-(3-Chloropropyl)-1-ethyl-1h-1,2,4-triazole
- 5-(3-Chloropropyl)-1-phenyl-1h-1,2,4-triazole .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chloropropyl group allows for versatile chemical modifications, while the isopropyl group enhances its stability and solubility in various solvents. These properties make it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C8H14ClN3 |
|---|---|
Poids moléculaire |
187.67 g/mol |
Nom IUPAC |
5-(3-chloropropyl)-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C8H14ClN3/c1-7(2)12-8(4-3-5-9)10-6-11-12/h6-7H,3-5H2,1-2H3 |
Clé InChI |
GXGOHTGEZQTKAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=NC=N1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)




![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)




